

Application Notes and Protocols: NP-C86 In Vivo Administration

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Compound of Interest		
Compound Name:	NP-C86	
Cat. No.:	B1574664	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

NP-C86 is a novel small-molecule compound designed to target and stabilize the long non-coding RNA (IncRNA) Growth Arrest-Specific Transcript 5 (Gas5).[1][2][3] LncRNA Gas5 is a critical regulator of gene expression and metabolism, and its decreased levels have been associated with Type 2 Diabetes (T2D) and neurodegenerative diseases like Alzheimer's.[2][4] [5] NP-C86 functions by disrupting the interaction between Gas5 and UPF-1, an RNA helicase involved in nonsense-mediated decay (NMD), thereby preventing Gas5 degradation.[1][2][3][6] In preclinical studies, NP-C86 has been shown to increase Gas5 levels, enhance insulin signaling, improve glucose tolerance, and reduce neuroinflammation, highlighting its therapeutic potential.[1][2][4][5] These application notes provide detailed protocols for the in vivo administration of NP-C86 in mouse models.

Mechanism of Action

NP-C86 exerts its therapeutic effects by modulating the Gas5 signaling pathway. In pathological conditions like T2D and neurodegeneration, Gas5 levels are often suppressed. NP-C86 stabilizes Gas5 by inhibiting its degradation through the NMD pathway.[1][6] The elevated Gas5 levels lead to an increase in Insulin Receptor (IR) expression and enhanced insulin signaling.[1][2][3][4] Furthermore, NP-C86 has been demonstrated to suppress key inflammatory pathways, including the downregulation of pro-inflammatory cytokines like IL-1 β . [1][5]



Caption: Mechanism of action of NP-C86.

Quantitative Data Summary

The following tables summarize the dosing regimens and key findings from in vivo studies with **NP-C86**.

Table 1: In Vivo Administration Protocols

Animal Model	Administration Route	Dosing Regimen	Study Duration	Reference
Diet-Induced Obese Diabetic (DIOD) C57BL/6J Mice	Intraperitoneal (IP) Injection	200 ng/kg, 500 ng/kg, or 1 µg/kg b.w. daily	5 consecutive days	[1][6]
Aged (20 months) C57BL/6J Mice	Intranasal	100 nM on alternate days	12 days (5 treatments total)	[5]

| Young Mice | Intranasal | Increasing doses | 48 hours |[4] |

Table 2: Summary of Key In Vivo Effects



Effect	Model System	Key Findings	Reference
Gas5 Levels	DIOD Mice (Adipose, Cardiac, Renal, Spleen)	Significantly increased post-treatment.	[6]
	Aged Mice (Hippocampus, Cortex)	Significantly increased post-treatment.	[5]
Glucose Metabolism	DIOD Mice	Improved glucose tolerance and clearance in IPGTT.	[1][3]
Insulin Signaling	DIOD Mice (Adipose Tissue)	Increased Insulin Receptor (IR) mRNA and protein levels.	[1]
	Aged Mice (Hippocampus, Cortex)	Significantly increased Insulin Receptor (Insr) levels.	[5]
Inflammation	DIOD Mice (Adipose Tissue)	Downregulated inflammatory gene networks; significantly lower IL-1β protein levels.	[1]
	Aged Mice (Hippocampus, Cortex)	Decreased IL-1β and IL-6 levels; reduced neuroinflammation signaling.	[5]
Toxicity	DIOD and Aged Mice	No observed toxicity or changes in body weight.	[1][2][4]

 $|\ \, {\sf Blood\text{-}Brain\ Barrier}\ |\ \, {\sf Young\ Mice}\ |\ \, {\sf NP\text{-}C86}\ crossed\ the\ blood\text{-}brain\ barrier\ after\ intranasal\ administration.}\ |[4]\ |$



Experimental Protocols

The following section provides detailed methodologies for key experiments involving NP-C86.

Caption: General experimental workflow for NP-C86 in vivo studies.

Protocol 1: Intraperitoneal (IP) Administration in DIOD Mice

This protocol is adapted from studies evaluating the metabolic effects of NP-C86.[1]

- 1. Animal Model:
- Use a diet-induced obese diabetic (DIOD) mouse model, such as C57BL/6J mice fed a highfat diet.
- House animals under standard conditions with controlled temperature, humidity, and lightdark cycles.
- 2. **NP-C86** Preparation:
- Prepare **NP-C86** solution for injection in a sterile vehicle (e.g., saline or PBS).
- Vortex or sonicate briefly to ensure complete dissolution.
- 3. Administration Procedure:
- Administer NP-C86 via intraperitoneal (IP) injection.
- The recommended dosage ranges from 200 ng/kg to 1 μg/kg body weight.
- The treatment schedule is typically a daily injection for five consecutive days.[1][6]
- 4. Post-Treatment Monitoring:
- Monitor animal weight and general health daily. No significant weight changes or toxicity have been reported.[1][2]



Protocol 2: Intranasal Administration in Aged Mice

This protocol is based on studies investigating the neuroprotective effects of NP-C86.[5]

- 1. Animal Model:
- Use aged mice (e.g., 20-month-old C57BL/6J mice).
- 2. **NP-C86** Preparation:
- Prepare a 100 nM solution of NP-C86 in a suitable sterile vehicle for intranasal delivery.
- 3. Administration Procedure:
- · Lightly anesthetize the mice.
- Administer the **NP-C86** solution intranasally, alternating nostrils.
- The treatment schedule involves administration on alternate days for a total of five treatments over a 12-day period.[5]

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess systemic glucose regulation following NP-C86 treatment.[3]

- 1. Fasting:
- Fast the mice for 8 hours prior to the test, with free access to water.
- 2. Baseline Glucose Measurement:
- Measure baseline blood glucose (Time 0) from the tail vein using a standard glucometer.
- 3. Glucose Administration:
- Administer D-glucose via IP injection at a dose of 2 g/kg body weight.[3]
- 4. Subsequent Glucose Measurements:



- Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.
- 5. Data Analysis:
- Plot blood glucose levels against time. An improvement in glucose tolerance is indicated by a
 faster return to baseline glucose levels in the NP-C86 treated group compared to the control
 group.[1]

Protocol 4: Tissue Harvesting and Molecular Analysis

- 1. Euthanasia and Tissue Collection:
- At the end of the study, euthanize mice using an approved method (e.g., CO₂ anesthesia followed by cervical dislocation).[1]
- Promptly harvest tissues of interest (e.g., adipose tissue, liver, spleen, kidney, heart, hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C until analysis.[1][5]
- 2. RNA Extraction and RT-qPCR:
- Isolate total RNA from tissue samples using a standard RNA extraction kit.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR (qPCR) using specific primers for target genes (e.g., Gas5, Insr) and a housekeeping gene (e.g., β-actin) for normalization.
- Analyze the relative changes in gene expression. An increase in Gas5 and Insr mRNA levels
 is the expected outcome of NP-C86 treatment.[1][5]
- 3. Protein Extraction and Western Blotting:
- Homogenize tissue samples in lysis buffer to extract total protein.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate proteins by SDS-PAGE and transfer to a membrane.



- Probe the membrane with primary antibodies against target proteins (e.g., Insulin Receptor, IL-1β).
- Use an appropriate secondary antibody and detect the signal.
- Quantify band intensity and normalize to a loading control. A significant decrease in IL-1β
 and an increase in IR protein levels are expected in treated groups.[1]

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